4-Amino-1-{2-[(2-methoxyethyl)(methyl)amino]ethyl}pyrrolidin-2-one dihydrochloride
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Overview
Description
Scientific Research Applications
Chemical and Physical Characterization
- Preparation and Characterization : For a compound structurally similar to the requested chemical (4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide, TKS159), two polymorphs were prepared and characterized using X-ray powder diffractometry, thermal analysis, infrared spectroscopy, and 13C-NMR spectroscopy. This study provided insights into the different physical and chemical properties of these polymorphs, contributing to the understanding of similar compounds (Yanagi et al., 2000).
Synthesis and Reactivity
- Acylation of Pyrrolidine-2,4-diones : Research on pyrrolidine-2,4-diones, which are structurally related to the requested compound, showed that these can be acylated at C-3 by acid chlorides of various acids in the presence of Lewis acids. This study demonstrates the chemical reactivity and potential applications in synthesizing diverse compounds (Jones et al., 1990).
Structural Analysis and Derivatives
- Structures of Related Compounds : A study on 3-hydroxy-1-(2-methoxyethyl)-2-methyl-4-pyridinone, a compound with structural similarities, provided insights into its molecular structure and stability in various forms. This can aid in understanding the structural aspects of the requested compound (Xiao et al., 1993).
- Synthesis of Heterocyclic Systems : Research on the synthesis of heterocyclic systems using reagents structurally similar to the requested compound highlighted methods to generate complex molecular structures, indicating potential pathways for synthesizing related compounds (Selič et al., 1997).
Potential Biological and Pharmacological Applications
- Monoamine Oxidase Inactivators : A study on 4-(aminomethyl)-1-aryl-2-pyrrolidinones, which are related to the requested compound, showed that these compounds can inactivate monoamine oxidase B, indicating potential biological and pharmacological applications (Ding & Silverman, 1992).
Mechanism of Action
Target of Action
Compounds with an amino group (NH2) and a pyrrolidinone ring, like “4-Amino-1-{2-[(2-methoxyethyl)(methyl)amino]ethyl}pyrrolidin-2-one dihydrochloride”, often interact with various enzymes and receptors in the body. The specific targets would depend on the exact structure and properties of the compound .
Mode of Action
The compound might interact with its targets through a variety of mechanisms, including binding to the active site, altering the conformation of the target, or modulating the target’s activity .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its specific targets. For example, it might influence signal transduction pathways, metabolic pathways, or cell cycle regulation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and physicochemical properties. For instance, the presence of the polar amino group and the nonpolar pyrrolidinone ring could influence its solubility, absorption, and distribution .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. It might alter cellular functions, modulate gene expression, or influence cell survival and proliferation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
4-amino-1-[2-[2-methoxyethyl(methyl)amino]ethyl]pyrrolidin-2-one;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O2.2ClH/c1-12(5-6-15-2)3-4-13-8-9(11)7-10(13)14;;/h9H,3-8,11H2,1-2H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBILYDEDQHQJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN1CC(CC1=O)N)CCOC.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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